molecular formula C8H5ClF2OS B1597149 3-(Difluoromethylthio)Benzoyl Chloride CAS No. 261944-16-5

3-(Difluoromethylthio)Benzoyl Chloride

Cat. No.: B1597149
CAS No.: 261944-16-5
M. Wt: 222.64 g/mol
InChI Key: RLWSFTJAJPGBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethylthio)Benzoyl Chloride is an organosulfur compound with the molecular formula C8H5ClF2OS It is characterized by the presence of a difluoromethylthio group attached to a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylthio)Benzoyl Chloride typically involves the introduction of a difluoromethylthio group to a benzoyl chloride precursor. One common method involves the reaction of 3-chlorobenzoyl chloride with difluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylthio)Benzoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a sulfoxide or sulfone .

Scientific Research Applications

3-(Difluoromethylthio)Benzoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethylthio)Benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The difluoromethylthio group can participate in various chemical transformations, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethylthio)Benzoyl Chloride: Similar structure but with a trifluoromethylthio group.

    3-(Methylthio)Benzoyl Chloride: Contains a methylthio group instead of a difluoromethylthio group.

    3-(Chloromethylthio)Benzoyl Chloride: Features a chloromethylthio group.

Uniqueness

3-(Difluoromethylthio)Benzoyl Chloride is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and material science .

Properties

IUPAC Name

3-(difluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSFTJAJPGBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378922
Record name 3-(Difluoromethylthio)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-16-5
Record name 3-(Difluoromethylthio)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethylthio)Benzoyl Chloride
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethylthio)Benzoyl Chloride
Reactant of Route 3
Reactant of Route 3
3-(Difluoromethylthio)Benzoyl Chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Difluoromethylthio)Benzoyl Chloride
Reactant of Route 5
Reactant of Route 5
3-(Difluoromethylthio)Benzoyl Chloride
Reactant of Route 6
Reactant of Route 6
3-(Difluoromethylthio)Benzoyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.